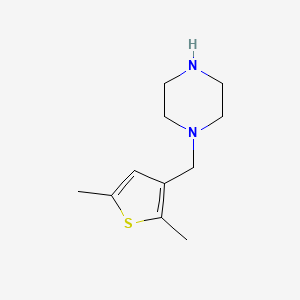
1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine is a compound that features a piperazine ring substituted with a 2,5-dimethylthiophen-3-ylmethyl group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine typically involves the reaction of 2,5-dimethylthiophene with piperazine under specific conditions. One common method includes the nucleophilic substitution reaction where the thiophene derivative is reacted with piperazine in the presence of a suitable base . The reaction conditions often involve heating and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
For industrial production, the process is scaled up using similar synthetic routes but with optimizations for yield and purity. This may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Wissenschaftliche Forschungsanwendungen
1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,5-Dimethylthiophen-3-yl)piperazine
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 1-(2,5-Dimethylthiophen-3-yl)-N-[(3-ethyltriazol-4-yl)methyl]ethanamine .
Uniqueness
1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylthiophen-3-ylmethyl group can enhance its lipophilicity and potentially improve its pharmacokinetic properties .
Eigenschaften
Molekularformel |
C11H18N2S |
|---|---|
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
1-[(2,5-dimethylthiophen-3-yl)methyl]piperazine |
InChI |
InChI=1S/C11H18N2S/c1-9-7-11(10(2)14-9)8-13-5-3-12-4-6-13/h7,12H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
QNHSKJKWCOMWME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


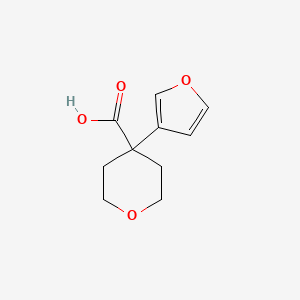
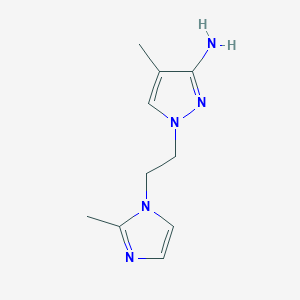

![5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13533025.png)

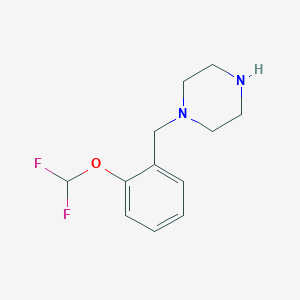
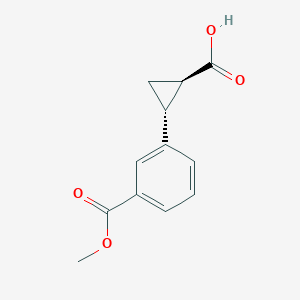

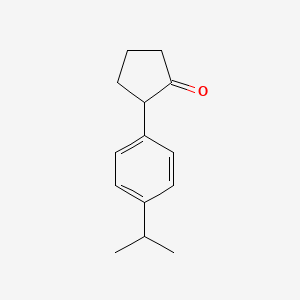
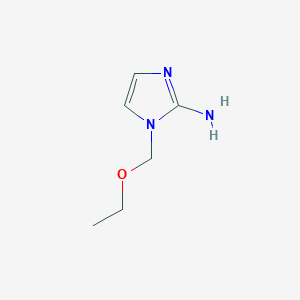

![7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine](/img/structure/B13533071.png)


